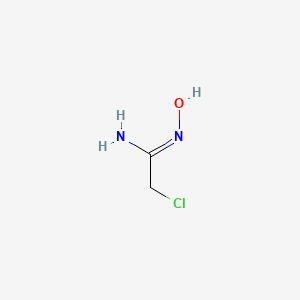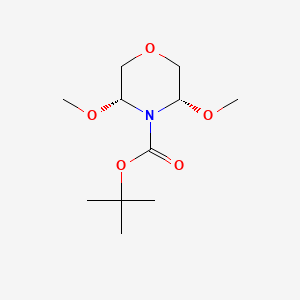
(1Z)-2-chloro-N'-hydroxyethanimidamide
説明
(1Z)-2-Chloro-N'-hydroxyethanimidamide, commonly referred to as CNE, is an organic compound with a unique chemical structure. CNE is a cyclic amide that is composed of two nitrogen atoms and one chlorine atom, and has been the subject of numerous studies due to its potential therapeutic effects and applications. CNE has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
科学的研究の応用
CNE has been studied for its potential therapeutic effects and applications in various diseases. For example, CNE has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models.
作用機序
The exact mechanism of action of CNE is not yet fully understood. However, it has been suggested that CNE may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CNE has been shown to have antioxidant properties, which may be responsible for its beneficial effects in the treatment of various diseases.
Biochemical and Physiological Effects
CNE has been shown to have numerous biochemical and physiological effects. For example, CNE has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases. Additionally, CNE has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which may be beneficial in the treatment of inflammatory diseases. Furthermore, CNE has been shown to reduce the production of reactive oxygen species, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The use of CNE in laboratory experiments has numerous advantages and limitations. One of the main advantages of using CNE in laboratory experiments is its relatively low cost. Additionally, CNE is readily available and can be synthesized using a variety of methods. However, one of the main limitations of using CNE in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous potential future directions for the use of CNE. For example, CNE could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE could be further studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE could be further studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models. Additionally, CNE could be further studied for its potential use in the treatment of inflammatory diseases, as it has been shown to reduce the production of inflammatory mediators. Finally, CNE could be further studied for its potential use in the treatment of neurological diseases, as it has been shown to reduce the production of reactive oxygen species.
合成法
CNE is typically synthesized through the reaction of ethylenediamine and chloroacetaldehyde. This reaction is catalyzed by a strong base, such as potassium hydroxide, and yields CNE as the primary product. In addition, other methods of synthesis, such as using acid-catalyzed condensation and reductive amination, have been developed for the production of CNE.
特性
IUPAC Name |
2-chloro-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARGDPHZYJCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954390 | |
| Record name | Chloro-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3272-96-6 | |
| Record name | Chloro-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N'-hydroxyethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686577.png)



![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2686585.png)
![N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2686586.png)
![(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2686590.png)




![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2686600.png)